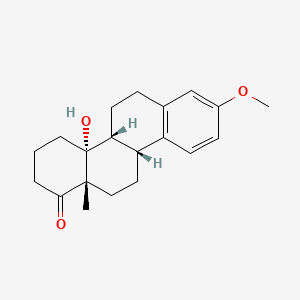

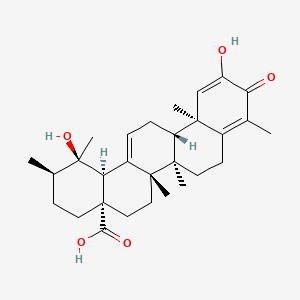

Negundonorin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

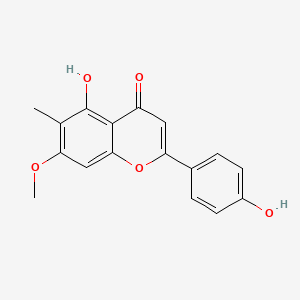

Negundonorin A is a natural compound with the molecular formula C29H40O5 . It is isolated from the seeds of Vitex negundo . The molecular weight of this compound is 468.6 g/mol .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 468.6 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 642.7±55.0 °C at 760 mmHg . The exact mass is 468.28757437 g/mol and the monoisotopic mass is also 468.28757437 g/mol . It has a topological polar surface area of 94.8 Ų .

Applications De Recherche Scientifique

Cytotoxicity : Negundonorin A exhibited strong cytotoxic activity against the ZR-75-30 cell line, indicating potential for cancer research and treatment (Zheng et al., 2012).

Anti-Inflammatory Effects : A study on Callicarpa giraldii, which contains Negundonorin B, showed significant anti-inflammatory effects in lipopolysaccharide-stimulated RAW264.7 macrophages (Yi et al., 2021).

Antioxidant Properties : Vitex negundo, containing this compound, has shown potent antioxidant properties, which could be beneficial in combating oxidative stress-related diseases (Tiwari & Tripathi, 2007).

In Vitro Antimalarial Activity : The plant Vitex negundo, containing this compound, demonstrated in vitro antimalarial activity against Plasmodium falciparum, offering potential for malaria treatment research (Dwivedi et al., 2021).

Anti-Osteoporotic Effects : Vitex negundo seeds, comprising this compound, showed in vitro osteogenic activities, supporting its use in traditional medicine for bone health (Kumar et al., 2010).

Anti-Arthritic Activity : The seeds of Vitex negundo, containing this compound, have been evaluated for their anti-arthritic activity, showing potential in traditional medicine for treating joint inflammation (Zheng et al., 2014).

Mécanisme D'action

Negundonorin A is a natural compound isolated from the seeds of Vitex negundo . It has been found to exhibit strong cytotoxic activity against the ZR-75-30 cell line . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It has been found to exhibit strong cytotoxic activity against the zr-75-30 cell line , suggesting that it may target specific cellular components or processes in these cells

Mode of Action

Its cytotoxic activity suggests that it may interact with cellular components or processes in a way that inhibits cell growth or induces cell death

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its cytotoxic activity, it is likely that it impacts pathways related to cell growth and survival

Pharmacokinetics

It is known that this compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which may influence its absorption and distribution in the body

Result of Action

This compound has been found to exhibit strong cytotoxic activity against the ZR-75-30 cell line . This suggests that the compound’s action results in the inhibition of cell growth or the induction of cell death.

Propriétés

IUPAC Name |

(1R,2R,4aS,6aS,6aS,6bR,12aS,14bS)-1,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-10-oxo-2,3,4,5,6,6a,7,8,13,14b-decahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40O5/c1-16-9-12-29(24(32)33)14-13-26(4)19(23(29)28(16,6)34)7-8-21-25(3)15-20(30)22(31)17(2)18(25)10-11-27(21,26)5/h7,15-16,21,23,30,34H,8-14H2,1-6H3,(H,32,33)/t16-,21-,23-,25+,26-,27-,28-,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOKYTBXHJFJOV-PSMUSXLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5=C(C(=O)C(=CC45C)O)C)C)C2C1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5=C(C(=O)C(=C[C@]45C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide](/img/structure/B592808.png)

![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)

![N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide](/img/structure/B592815.png)